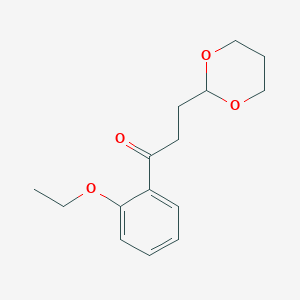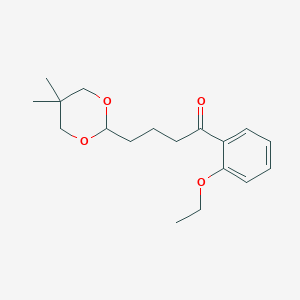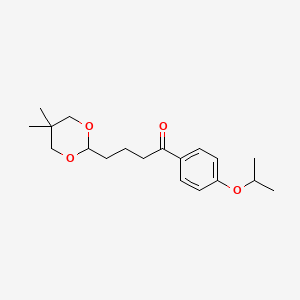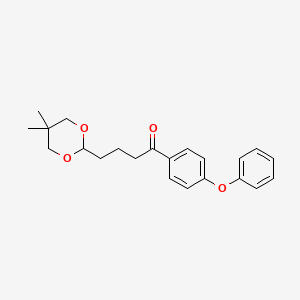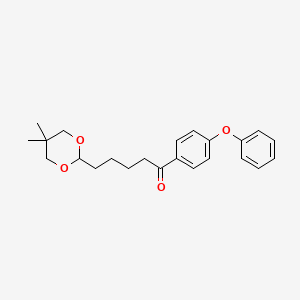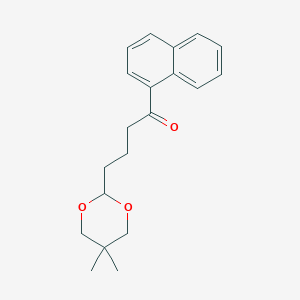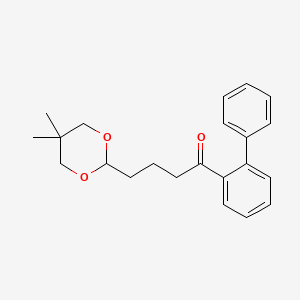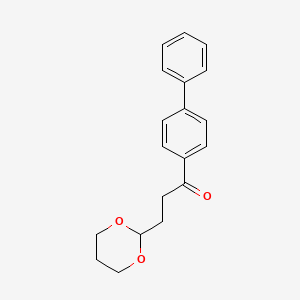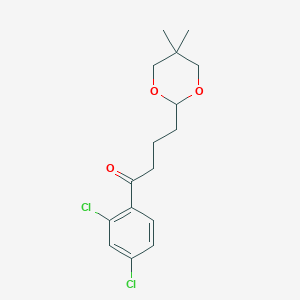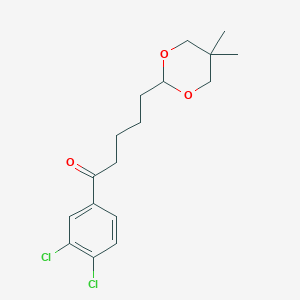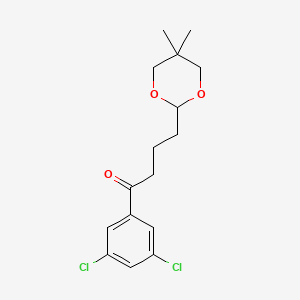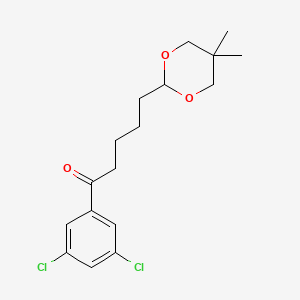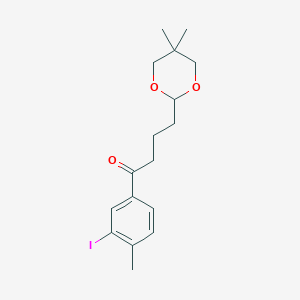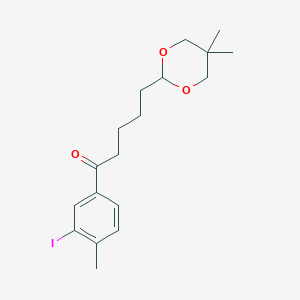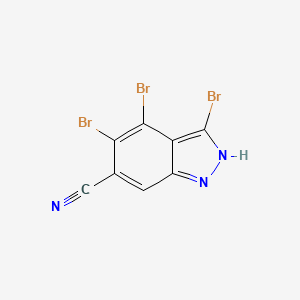
3,4,5-tribromo-2H-indazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tribromo-2H-indazole-6-carbonitrile is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system. The presence of bromine atoms and a nitrile group in this compound makes it a unique and valuable compound in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile typically involves the bromination of 2H-indazole-6-carbonitrile. The process begins with the preparation of 2H-indazole-6-carbonitrile, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the indazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: 3,4,5-Tribromo-2H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted indazole derivatives can be formed.
Reduction Products: The primary product is the corresponding amine derivative.
Oxidation Products: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
科学的研究の応用
3,4,5-Tribromo-2H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3,4,5-tribromo-2H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2H-Indazole-6-carbonitrile: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3,5-Dibromo-2H-indazole-6-carbonitrile: Contains fewer bromine atoms, resulting in different reactivity and applications.
4-Bromo-2H-indazole-6-carbonitrile:
Uniqueness: 3,4,5-Tribromo-2H-indazole-6-carbonitrile is unique due to the presence of three bromine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3,4,5-tribromo-2H-indazole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br3N3/c9-6-3(2-12)1-4-5(7(6)10)8(11)14-13-4/h1H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNXDZKEGMSIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=C(NN=C21)Br)Br)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646745 |
Source


|
| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-54-0 |
Source


|
| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
